molecular formula C18H20N2O3 B13020742 Benzyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13020742
M. Wt: 312.4 g/mol
InChI Key: SXERCMRCEJRROI-UHFFFAOYSA-N
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Description

Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a dihydropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloroformate under basic conditions to form the benzyl piperidine carboxylate intermediate. This intermediate is then reacted with 2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
  • 2-Oxo-1,2-dihydropyridine-3-carbamic acid benzyl ester
  • Benzyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate

Uniqueness

Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Benzyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352528-18-7) is an organic compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a dihydropyridine moiety , which contributes to its lipophilicity and membrane permeability. Its molecular formula is C18H20N2OC_{18}H_{20}N_{2}O with a molecular weight of approximately 312.4 g/mol .

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:

  • AMPA Receptors : Similar compounds have demonstrated noncompetitive antagonistic activity at AMPA receptors, which are critical in glutamatergic neurotransmission linked to epilepsy and other neurological disorders .

Neuropharmacological Effects

Research indicates that derivatives of this compound may possess neuroprotective properties. For instance, compounds with similar structural motifs have been evaluated for their effects on neuronal excitability and synaptic transmission:

CompoundActivityIC50 (nM)Reference
Perampanel (related structure)AMPA receptor antagonist60
Benzyl derivativesD4 receptor selectivity167

Anticancer Potential

Molecular docking studies have suggested that benzyl derivatives can inhibit key enzymes involved in cancer progression. For example, the interaction with EGFR tyrosine kinase indicates potential as an anticancer agent .

Case Studies

  • Neuroprotective Effects : A study demonstrated that a related compound significantly reduced seizure activity in animal models when administered at doses as low as 2 mg/kg. This suggests that this compound may share similar neuroprotective effects .
  • Anticancer Activity : In vitro studies involving cell lines showed that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Dihydropyridine Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Piperidine Substitution : The piperidine moiety is introduced via nucleophilic substitution reactions.
  • Final Benzylation : The final step involves attaching the benzyl group to enhance lipophilicity and biological activity.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

benzyl 2-(2-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H20N2O3/c21-17-15(9-6-11-19-17)16-10-4-5-12-20(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,6-9,11,16H,4-5,10,12-13H2,(H,19,21)

InChI Key

SXERCMRCEJRROI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CNC2=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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